molecular formula C15H20N2O2 B8211654 Benzyl 3-cyclopropylpiperazine-1-carboxylate

Benzyl 3-cyclopropylpiperazine-1-carboxylate

Cat. No.: B8211654
M. Wt: 260.33 g/mol
InChI Key: SUAYAXMXKOTDQP-UHFFFAOYSA-N
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Description

Benzyl 3-cyclopropylpiperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a benzyl group attached to the nitrogen atom and a cyclopropyl group attached to the piperazine ring, making it a unique and versatile molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-cyclopropylpiperazine-1-carboxylate typically involves the reaction of benzyl chloride with 3-cyclopropylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-cyclopropylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogenated compounds, bases like sodium hydroxide (NaOH)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Benzyl 3-cyclopropylpiperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 3-cyclopropylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction can lead to various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities. The exact molecular targets and pathways involved are still under investigation, but they likely include serotonin and dopamine receptors.

Comparison with Similar Compounds

    Benzylpiperazine: A piperazine derivative with stimulant properties, often used as a recreational drug.

    Cyclopropylpiperazine: A compound with similar structural features but lacking the benzyl group, used in medicinal chemistry research.

    N-Benzylpiperazine: Another benzyl-substituted piperazine with psychoactive effects.

Uniqueness: Benzyl 3-cyclopropylpiperazine-1-carboxylate stands out due to its unique combination of a benzyl group and a cyclopropyl group attached to the piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

benzyl 3-cyclopropylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17-9-8-16-14(10-17)13-6-7-13/h1-5,13-14,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAYAXMXKOTDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CCN2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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